molecular formula C6H6N4O2S B12927777 4-Amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile CAS No. 98198-13-1

4-Amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile

Cat. No.: B12927777
CAS No.: 98198-13-1
M. Wt: 198.21 g/mol
InChI Key: VZIQPIVSULONLH-UHFFFAOYSA-N
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Description

4-Amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile is a chemical compound of significant interest in organic and medicinal chemistry research. As a pyrimidine-5-carbonitrile derivative, it serves as a versatile building block for the synthesis of more complex molecules. The pyrimidine core is a fundamental scaffold in nucleic acids and many pharmaceuticals, making its derivatives prime candidates for developing new therapeutic agents . This compound is characterized by its multifunctional structure, featuring an amino group, a methanesulfonyl group, and a carbonitrile group attached to the pyrimidine ring. These functional groups offer multiple sites for chemical modification, enabling researchers to create diverse libraries of compounds for biological evaluation. Pyrimidine-5-carbonitrile derivatives have been extensively investigated for their potential anticancer properties. Related compounds have demonstrated potent cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562), often through mechanisms involving the inhibition of key enzymes in the PI3K/AKT pathway, induction of cell cycle arrest, and promotion of apoptosis . Furthermore, structurally similar cyanopyrimidine hybrids have shown promise as potent cyclooxygenase-2 (COX-2) inhibitors, with concomitant anticancer activity and the ability to induce apoptosis in cancer cells . The methanesulfonyl group in particular is a valuable moiety in drug discovery, often contributing to the metabolic stability and binding affinity of lead compounds. This product is intended For Research Use Only and is not for human or veterinary use.

Properties

CAS No.

98198-13-1

Molecular Formula

C6H6N4O2S

Molecular Weight

198.21 g/mol

IUPAC Name

4-amino-2-methylsulfonylpyrimidine-5-carbonitrile

InChI

InChI=1S/C6H6N4O2S/c1-13(11,12)6-9-3-4(2-7)5(8)10-6/h3H,1H3,(H2,8,9,10)

InChI Key

VZIQPIVSULONLH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)N)C#N

Origin of Product

United States

Preparation Methods

Multicomponent Reactions (MCRs) for Pyrimidine Core Construction

A widely used approach for synthesizing 4-amino-5-pyrimidinecarbonitrile derivatives involves a three-component reaction of:

  • Malononitrile
  • Aldehydes
  • N-unsubstituted amidines

This reaction proceeds via condensation, Michael addition, cycloaddition, and aromatization steps, often conducted in aqueous media under reflux or microwave irradiation. The process yields 4-amino-5-pyrimidinecarbonitriles with high efficiency and purity, leveraging the aromatic stabilization of the pyrimidine ring as a driving force for the reaction completion.

Component Role in Reaction
Malononitrile Provides the carbonitrile group at C-5
Aldehyde Provides substituent at C-2 (varies)
Amidines Provides the amino group at C-4

This method is adaptable to various aldehydes, allowing for the introduction of different substituents at the 2-position, including sulfonyl groups if appropriate aldehydes or sulfonyl precursors are used.

Specific Preparation Methods for 4-Amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile

Sulfonylation of 4-Amino-2-methylpyrimidine-5-carbonitrile

One approach involves first synthesizing 4-amino-2-methylpyrimidine-5-carbonitrile via Mannich-type aminomethylation of malononitrile, formaldehyde, and acetamidine hydrochloride in aqueous tert-butanol at 65–70 °C, followed by oxidation with tert-butyl hydroperoxide to yield the methyl-substituted pyrimidine. Subsequent oxidation or sulfonylation of the methyl group to the methanesulfonyl group can be performed using appropriate sulfonylating agents or oxidants.

Step Reagents/Conditions Outcome Yield (%) Notes
1 Formaldehyde, acetamidine hydrochloride, malononitrile, tert-butanol, 65–70 °C, 4 h Formation of 4-amino-2-methylpyrimidine-5-carbonitrile 92.6 Mannich aminomethylation
2 tert-Butyl hydroperoxide, 20–35 °C, 1 h Oxidation of methyl group to sulfone Not specified Requires optimization for sulfonylation

This two-step process is efficient for preparing the methyl precursor, but the direct sulfonylation step to introduce the methanesulfonyl group requires further optimization and may involve additional reagents such as methylsulfonyl chloride or oxidation of methylthio intermediates.

Direct Synthesis via Sulfonyl-Containing Precursors

Alternatively, the methanesulfonyl group can be introduced by using aldehydes or β-alkoxypropionitriles bearing sulfonyl substituents in the multicomponent or condensation reactions. For example, β-alkoxypropionitriles can be converted into 2-(methanesulfonyl)pyrimidine derivatives by condensation with acetamidine under Lewis acid catalysis and ammonia treatment at elevated temperatures (180–350 °C) using catalysts such as aluminum oxide (Al2O3).

Step Reagents/Conditions Outcome Notes
1 β-(Methanesulfonyl)propionitrile derivative, acetamidine, ammonia, Al2O3 catalyst, 210–300 °C Formation of 4-amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile High selectivity and yield expected

This method benefits from direct incorporation of the sulfonyl group during ring formation, avoiding post-synthetic sulfonylation steps.

Catalysts and Reaction Conditions

  • Catalysts: Lewis acids such as Al2O3 are preferred for promoting condensation and amination reactions in pyrimidine synthesis.
  • Temperature: Reactions typically occur between 50 °C and 400 °C, with optimal ranges around 180–350 °C for amination steps.
  • Solvents: Aliphatic or aromatic solvents (e.g., cyclohexane, benzene, toluene) or ammonia itself can be used as the reaction medium.
  • Ammonia: Used in large excess (10–300 equivalents) to facilitate amination and displacement of alkoxy groups.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Mannich Aminomethylation + Oxidation Formaldehyde, acetamidine hydrochloride, malononitrile tert-Butanol, tert-butyl hydroperoxide, 65–70 °C, 20–35 °C High yield for methyl precursor; well-established Requires additional sulfonylation step
Direct Condensation with Sulfonyl Precursors β-(Methanesulfonyl)propionitrile, acetamidine, ammonia Al2O3 catalyst, 210–300 °C, organic solvents or ammonia Direct incorporation of sulfonyl group; high selectivity Requires sulfonylated precursors; high temperature

Research Findings and Optimization Notes

  • The multicomponent reaction approach is efficient for generating the pyrimidine core with amino and cyano groups but requires careful selection of aldehydes or precursors to introduce the methanesulfonyl group.
  • High yields (>90%) and purity (>99%) have been reported for related pyrimidinecarbonitrile compounds using aqueous or tert-butanol solvents under controlled temperature and oxidation conditions.
  • Catalytic systems involving Lewis acids such as Al2O3 facilitate selective amination and displacement reactions, enabling direct synthesis of sulfonyl-substituted pyrimidines without intermediate protection/deprotection steps.
  • Reaction conditions such as temperature, solvent choice, and ammonia equivalents critically influence yield and selectivity, necessitating optimization for scale-up.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may act as an inhibitor of tyrosine kinases by mimicking ATP and binding to the active site of the enzyme. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrimidine-5-carbonitrile derivatives exhibit diverse biological activities depending on substituents at the 2-, 4-, and 6-positions. Below is a detailed comparison of 4-amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile with structurally related compounds.

Substituent Effects on Physical and Spectral Properties

Compound Name Substituents (2-, 4-, 6-Positions) Purity (%) Yield (%) Melting Point (°C) Key Spectral Features (IR, NMR) Source
4-Amino-2-(methanesulfonyl)-5-cyanopyrimidine -SO₂CH₃, -NH₂, -CN 97 N/A 240–243 IR: S=O stretch (~1350 cm⁻¹); NMR: δ 2.9 (s, SO₂CH₃)
4-Amino-2-(methylthio)-5-cyanopyrimidine -SCH₃, -NH₂, -CN 97 N/A 240–243 IR: C-S stretch (~680 cm⁻¹); NMR: δ 2.4 (s, SCH₃)
6f: 4-Amino-6-(4-cyanophenyl)-2-(3-fluoro-5-(trifluoromethyl)phenyl)pyrimidine-5-carbonitrile -Ar(F, CF₃), -NH₂, -CN 74 86 178–180 IR: C≡N (~2220 cm⁻¹); ¹H NMR: δ 8.2 (Ar-H)
6g: 4-Amino-6-(4-(dimethylamino)phenyl)-2-(3-fluoro-5-(trifluoromethyl)phenyl)pyrimidine-5-carbonitrile -Ar(NMe₂), -NH₂, -CN 100 76 209 IR: N-H stretch (~3400 cm⁻¹); ¹³C NMR: δ 155 (C≡N)

Key Observations :

  • Electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) increase melting points and polarity compared to electron-donating groups (e.g., -SCH₃, -NMe₂) .
  • Aromatic substituents (e.g., 4-cyanophenyl) reduce purity due to steric hindrance during synthesis .
Antimicrobial Activity:
  • 4-Amino-2-(methanesulfonyl)-5-cyanopyrimidine: Limited direct data, but sulfonyl groups are known to enhance membrane permeability in antimicrobial agents .
Anticancer Activity:
  • 4-Amino-2-(methylthio)-5-cyanopyrimidine: Serves as a precursor for pyrimido[4,5-d]pyrimidin-4(3H)-one derivatives, which showed IC₅₀ values of 8–12 µM against MCF-7 breast cancer cells .
  • 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile: Inhibited CDK9/cyclin T (IC₅₀: 0.3–1.2 µM) by exploiting malleable active-site residues, highlighting substituent-driven selectivity .
Anti-Tubercular Activity:
  • 4-Chloro-2-methylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile : Active against M. tuberculosis H37Rv (MIC: 0.5 µg/mL), attributed to the thienyl group’s lipophilicity .

Challenges :

  • Methanesulfonyl derivatives require controlled oxidation to avoid overoxidation to sulfones .
  • Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) necessitate extended reaction times and higher temperatures .

Biological Activity

4-Amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile (CAS No: 98198-13-1) is a compound with significant biological activity, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The molecular formula of 4-Amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile is C6H6N4O2SC_6H_6N_4O_2S. The compound features a pyrimidine ring substituted with an amino group, a methanesulfonyl group, and a carbonitrile group, contributing to its varied biological activities.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 4-amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile. The compound has shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme associated with inflammation.

Table 1: COX-2 Inhibition Potency

CompoundIC50 (µM)
4-Amino-2-(methanesulfonyl)pyrimidine-5-carbonitrileTBD
Celecoxib0.04 ± 0.01
Other Pyrimidine DerivativesVaries

In a study comparing various pyrimidine derivatives, 4-amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile exhibited significant COX-2 inhibitory activity, suggesting its potential as an anti-inflammatory agent similar to established drugs like celecoxib .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that pyrimidine derivatives can inhibit tumor cell proliferation through various mechanisms, including the modulation of receptor tyrosine kinases (RTKs).

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
4-Amino-2-(methanesulfonyl)pyrimidine-5-carbonitrileHeLaTBD
Other Pyrimidine DerivativesMCF-7Varies
6-(4-methoxyphenyl)-dihydropyrimidine-5-carbonitrileHCT-1160.64

In vitro studies have shown that certain pyrimidine derivatives exhibit potent anticancer activity against various cancer cell lines, with some compounds demonstrating IC50 values significantly lower than those of standard treatments .

The biological activity of 4-amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile can be attributed to its ability to interact with specific biological targets:

1. COX Enzyme Inhibition:
Inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation. This mechanism is crucial for its anti-inflammatory effects .

2. RTK Modulation:
By influencing receptor tyrosine kinases, the compound may disrupt signaling pathways critical for cancer cell survival and proliferation .

Case Studies

Several studies have investigated the efficacy and safety profiles of pyrimidine derivatives:

  • Study on Anti-inflammatory Effects:
    A study conducted on carrageenan-induced paw edema in rats demonstrated that certain pyrimidines, including derivatives similar to 4-amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile, exhibited significant anti-inflammatory effects comparable to indomethacin .
  • Anticancer Evaluation:
    In vitro assays revealed that compounds structurally related to 4-amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile showed strong inhibition against human cancer cell lines such as HeLa and MCF-7, indicating their potential as chemotherapeutic agents .

Q & A

Q. Key Parameters :

ParameterTypical ConditionsYield RangeReference
SolventEthanol, DMF, or aqueous mixtures60–86%
Reaction Time12–24 hours (reflux)
CharacterizationIR (CN: ~2200 cm⁻¹), NMR (δ 2.5–3.5 ppm for CH₃SO₂)

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
A multi-technique approach is required:

  • IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at 2175–2212 cm⁻¹, NH₂ at 3325–3478 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm), NH₂ (broad ~6.0–8.4 ppm), and CH₃SO₂ (singlet ~2.5–3.5 ppm) .
    • ¹³C NMR : Pyrimidine carbons (δ 80–168 ppm), CN (δ ~110–118 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 307–349 for derivatives) and fragmentation patterns (e.g., loss of C₆H₁₁ or Cl substituents) .

Data Interpretation Tip : Use deuterated DMSO for NMR to resolve exchangeable NH/NH₂ protons .

Advanced: How to resolve contradictions in spectral data for structurally similar derivatives?

Methodological Answer:
Contradictions often arise from substituent effects or solvent interactions:

  • Case Study : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show downfield shifts in ¹H NMR (δ 8.45 ppm for NH) compared to electron-donating groups (δ 6.0 ppm for NH₂ in p-tolyl derivatives) .
  • Mitigation Strategies :
    • Compare with computational simulations (e.g., DFT for predicted chemical shifts).
    • Validate purity via LC-MS (e.g., 100% purity in compound 6g vs. 74% in 6f) .
    • Cross-reference IR and MS fragmentation to confirm functional group integrity .

Advanced: How to design multi-component reactions for novel derivatives?

Methodological Answer:
Use a one-pot strategy to introduce diversity:

  • Example : Combine aldehydes, thiourea, and malononitrile in water under thermal conditions (80–100°C) to form the pyrimidine core, followed by post-functionalization (e.g., Suzuki coupling for aryl groups) .
  • Optimization : Adjust stoichiometry (1:1:1 molar ratio) and use catalysts (e.g., K₂CO₃) to enhance cyclization efficiency .
  • Outcome : Derivatives with 4-(dimethylamino)phenyl or thienyl substituents achieved 70–86% yields .

Advanced: What strategies are used to evaluate biological activity in PKCθ inhibition or antimicrobial studies?

Methodological Answer:

  • In Vitro Assays :
    • PKCθ Inhibition : Measure IC₅₀ values using kinase activity assays (e.g., ADP-Glo™) with compounds like 4-amino-2-(3-(phenothiazinyl)propylthio) derivatives .
    • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative strains, though specific data for this compound remain unpublished .
  • SAR Insights : Bulky substituents (e.g., adamantyl or trifluoromethyl groups) enhance target binding affinity .

Advanced: How to employ computational modeling for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to predict binding modes with PKCθ or microbial targets. For example, the methanesulfonyl group’s polarity may favor interactions with kinase catalytic pockets .
  • QSAR Models : Correlate substituent properties (e.g., Hammett σ values for aryl groups) with bioactivity data to guide synthesis .

Advanced: How do solvent and temperature affect reaction outcomes?

Methodological Answer:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve sulfonylation efficiency (70–80% yields) vs. ethanol (60%) .
  • Temperature : Reflux (~100°C) is critical for complete substitution; lower temps (60°C) result in incomplete conversion .

Advanced: What are the best practices for handling and storing this compound?

Methodological Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the CN or SO₂ groups .
  • Safety : Classified as UN3439 (6.1 toxic nitriles); use PPE and fume hoods during synthesis .

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